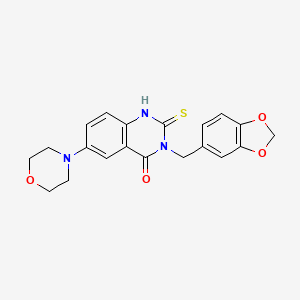

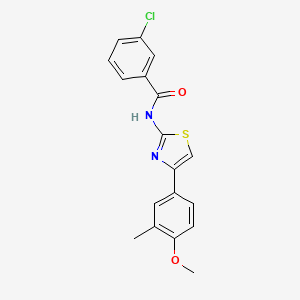

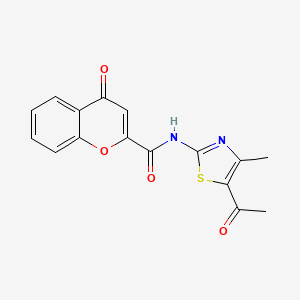

(Z)-3-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2(3H)-ylidene)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “(Z)-3-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2(3H)-ylidene)benzamide” seems to be a complex organic molecule. It appears to contain a thiazole ring, which is a type of heterocyclic compound . The methoxy and methylphenyl groups suggest that this compound could have interesting chemical properties .

Synthesis Analysis

While specific synthesis information for this compound is not available, related compounds such as “(4-(3-Methoxyphenyl)thiazol-2-yl)methanamine” have been synthesized through reactions involving primary amines and ammonia, reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 .

Scientific Research Applications

Synthesis of Indole Derivatives

The compound can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs. They play a crucial role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized using the compound, possess various biological activities. These include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This broad spectrum of biological activities makes indole derivatives an area of interest among researchers .

Antiviral Activity

Specific indole derivatives synthesized using the compound have shown inhibitory activity against influenza A and Coxsackie B4 virus . This suggests that the compound could be used in the development of antiviral drugs .

Anti-HIV Activity

Some indole derivatives synthesized using the compound have shown anti-HIV activity against HIV-1 (IIIB) and HIV-2 (ROD) strains replication in acutely infected cells . This indicates the potential use of the compound in the development of anti-HIV drugs .

Crystal Structure Analysis

The compound can be used in crystal structure analysis . Understanding the crystal structure of a compound is crucial in drug design and development .

Commercial Availability

The compound is commercially available and can be used in various research and development activities . Its availability makes it a convenient choice for researchers and scientists .

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .

Biochemical Pathways

Without specific target information, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been involved in intramolecular aromatic carbenoid insertion for the synthesis of fluorenes and the synthesis of biaryl amides with muscarinic acetylcholine receptor subtype m1 agonistic activity .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, metabolism, and excretion rates remain unknown. These factors are crucial in determining the compound’s pharmacokinetic profile and require further investigation .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the compound’s stability could be affected by light, heat, or specific chemical environments. Its efficacy could also be influenced by the presence of other compounds that may compete for the same targets .

properties

IUPAC Name |

3-chloro-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2S/c1-11-8-12(6-7-16(11)23-2)15-10-24-18(20-15)21-17(22)13-4-3-5-14(19)9-13/h3-10H,1-2H3,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHTOICBMADUGTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC=C3)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-3-chloro-N-(4-(4-methoxy-3-methylphenyl)thiazol-2(3H)-ylidene)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

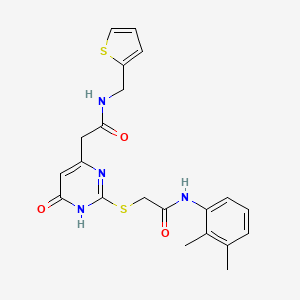

![N-[1-(Aminomethyl)cyclohexyl]-2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide;hydrochloride](/img/structure/B2988148.png)

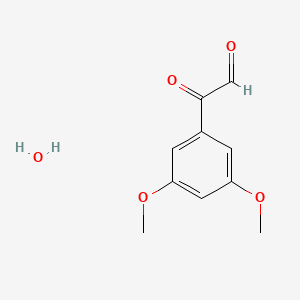

![6-Acetyl-2-(3-(phenylthio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2988153.png)

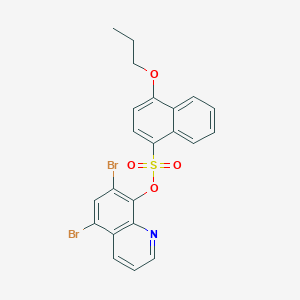

![2-Methyl-5-(trifluoromethyl)pyrazolo[3,4-b]pyridine](/img/structure/B2988156.png)

![3-[(5-Methyl-1,3,4-thiadiazol-2-yl)oxy]pyrrolidin-2-one](/img/structure/B2988157.png)